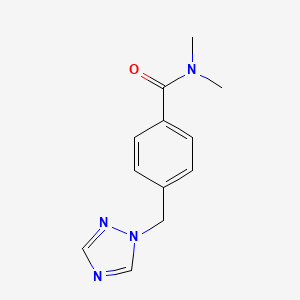![molecular formula C16H22N4O B7507967 N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507967.png)
N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide (CTMP) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CTMP is a highly selective inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in cell survival, growth, and proliferation.
作用机制
CTMP exerts its pharmacological effects by selectively inhibiting the activity of PKB/N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide. PKB/N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide is a serine/threonine kinase that plays a crucial role in cell survival, growth, and proliferation. CTMP binds to the PH domain of PKB/N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide, preventing its translocation to the plasma membrane and subsequent activation.
Biochemical and Physiological Effects:
CTMP has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. CTMP has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of CTMP is its high selectivity for PKB/N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide, which minimizes off-target effects. CTMP is also highly soluble in water, making it easy to administer in in vitro and in vivo experiments. However, one of the limitations of CTMP is its short half-life, which requires frequent dosing in animal studies.
未来方向
Several future directions can be explored in the research of CTMP. One of the potential areas of application is in the treatment of metabolic disorders, such as obesity and type 2 diabetes. CTMP has been shown to improve glucose metabolism and insulin sensitivity, making it a promising candidate for the development of novel therapeutics. Another potential area of application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CTMP has been shown to protect neurons from oxidative stress and apoptosis, which are key pathological mechanisms in these diseases. Furthermore, the development of CTMP analogs with improved pharmacokinetic properties and potency could lead to the discovery of novel therapeutic agents.
合成方法
The synthesis of CTMP involves the reaction of cyclopentylmagnesium bromide with 4-bromo-1,3,6-trimethylpyrazolo[3,4-b]pyridine followed by the addition of tert-butyl carbamate. The resulting product is then deprotected with trifluoroacetic acid to yield CTMP in high purity and yield.
科学研究应用
CTMP has shown promising results in various fields of research, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, CTMP has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide signaling pathway. In neurodegenerative diseases, CTMP has been shown to protect neurons from oxidative stress and apoptosis. In cardiovascular diseases, CTMP has been shown to improve cardiac function and reduce myocardial infarction size.
属性
IUPAC Name |
N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-10-9-13(14-11(2)18-20(4)15(14)17-10)16(21)19(3)12-7-5-6-8-12/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHKCUZKVVPSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)

![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)




![5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)


![10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one](/img/structure/B7507973.png)
![N,2,2-trimethyl-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7507980.png)
